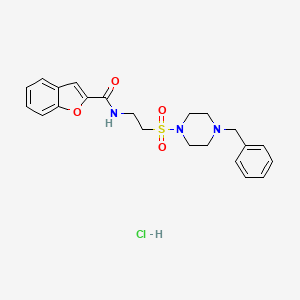

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide hydrochloride

Description

N-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide hydrochloride is a synthetic small molecule characterized by a benzofuran-2-carboxamide core linked to a sulfonylethyl-piperazine moiety.

Properties

IUPAC Name |

N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-1-benzofuran-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4S.ClH/c26-22(21-16-19-8-4-5-9-20(19)29-21)23-10-15-30(27,28)25-13-11-24(12-14-25)17-18-6-2-1-3-7-18;/h1-9,16H,10-15,17H2,(H,23,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYOBCDMFBMKDAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4O3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structural Modifications: Benzofuran vs. Benzopyran

The compound in , N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-4-oxo-4H-chromene-2-carboxamide hydrochloride, shares a sulfonylethyl-piperazine sidechain but differs in its central heterocyclic ring (benzopyran vs. benzofuran). Key distinctions include:

- Benzopyran : Contains a fused benzene and oxygen-containing pyran ring, which may enhance planarity and π-π stacking interactions.

- Benzofuran : Features a fused benzene and furan ring, offering reduced steric hindrance and altered electronic properties.

Piperazine Substituent Variations

highlights six benzofuran-2-carboxamide derivatives with piperazine/piperidine-based sidechains. Notable examples include:

| Compound ID | Substituent on Benzofuran Core | Piperazine/Piperidine Modification | Molecular Weight ([M + H]+) |

|---|---|---|---|

| 60 | 4-(4-Methylpiperazinyl)phenyl | Piperidin-4-ylmethyl | 419.2 |

| 61 | 4-(4-Methylpiperazinyl)phenyl | Piperidin-4-ylmethyl (modified) | 433.3 |

| 63 | 4-(Diethylamino)phenyl | Piperidin-4-ylmethyl | 406.2 |

Key Observations:

- 4-Benzylpiperazine vs. 4-Methylpiperazine (Compound 60) : The benzyl group in the target compound introduces greater steric bulk and aromaticity, which may enhance binding affinity to hydrophobic pockets in target proteins compared to methylpiperazine.

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity?

The synthesis requires multi-step optimization, including:

- Coupling reactions : Benzofuran-2-carboxylic acid derivatives are coupled with piperazine-sulfonamide intermediates via carbodiimide-mediated amide bond formation, ensuring stoichiometric control to minimize side products .

- Solvent and temperature : Polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C enhance reaction efficiency, while recrystallization from ethanol/2-propanol mixtures improves purity (yields: 45–85% reported for analogs) .

- Analytical validation : Confirm purity (>95%) using / NMR (e.g., δ 7.45–8.69 ppm for benzofuran protons) and high-resolution mass spectrometry (HRMS) .

Basic: How is nuclear magnetic resonance (NMR) spectroscopy applied to confirm structural integrity?

Key NMR signals for structural validation include:

- Benzofuran core : Aromatic protons at δ 7.2–7.6 ppm (doublets/triplets, ) and a singlet for the furan C3 proton .

- Piperazine moiety : Broad singlets at δ 2.5–3.5 ppm for N–CH groups, split into two sets (4H each) due to sulfonyl substitution .

- Sulfonyl and ethyl linkers : SO group adjacent to ethyl chain protons (δ 3.3–3.5 ppm, m) and amide NH (δ 8.6–8.7 ppm, t) .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting dopamine receptors?

- Piperazine substitution : Analog studies show 2,3-dichlorophenyl or 2-methoxyphenyl groups on piperazine enhance D3 receptor affinity (e.g., ) by optimizing hydrophobic interactions .

- Benzofuran modifications : 5-Iodo or 3-methyl substituents increase metabolic stability but may reduce solubility; balance via hydrochloride salt formation .

- Functional assays : Use radioligand binding (e.g., -spiperone) and cAMP inhibition in HEK-293 cells expressing D3 receptors to quantify antagonism .

Advanced: How can researchers resolve discrepancies in biological activity across experimental models?

- Species variability : Test receptor homology (e.g., human vs. rodent D3 receptors) using molecular dynamics simulations to identify divergent binding pockets .

- Solubility effects : Adjust formulation (e.g., DMSO/PEG-400 mixtures) to ensure consistent bioavailability in in vivo vs. in vitro models .

- Data normalization : Report activity as % inhibition relative to positive controls (e.g., haloperidol) to standardize cross-study comparisons .

Advanced: What computational methods predict binding affinity to target proteins?

- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model interactions between the benzofuran core/piperazine and D3 receptor residues (e.g., Phe346, Ser192) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of sulfonyl-ethyl linker interactions with extracellular loops .

- Free energy calculations : Apply MM-PBSA to estimate binding energy contributions (ΔG ~ -40 kcal/mol for high-affinity analogs) .

Methodological: How is metabolic stability assessed in preclinical studies?

- Liver microsome assays : Incubate compound (1–10 µM) with human/rat microsomes (37°C, NADPH). Quantify remaining parent compound via LC-MS/MS at 0, 15, 30, 60 min (t > 30 min desirable) .

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates; IC > 10 µM indicates low drug-drug interaction risk .

Methodological: What synthetic routes optimize scalability for gram-scale production?

- Continuous flow chemistry : Implement microreactors for exothermic steps (e.g., sulfonylation) to improve heat dissipation and reduce batch variability .

- Catalyst recycling : Use immobilized Pd/C for Suzuki couplings (e.g., benzofuran iodination) to achieve >90% yield over 5 cycles .

- Purification : Replace column chromatography with pH-selective crystallization (e.g., HCl salt precipitation at pH 4–5) .

Methodological: How is enantioselectivity evaluated for chiral intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.